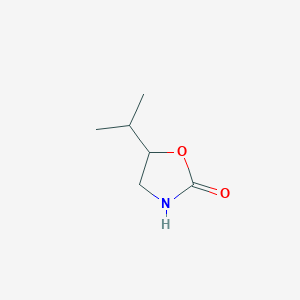
2-(3-bromo-4-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-4-methoxyphenyl)ethan-1-ol, also referred to as 2-Bromo-4-methoxyphenyl ethan-1-ol, is an organic compound belonging to the class of phenyl ethers. It is a colorless solid that is soluble in organic solvents. This compound has been studied extensively due to its wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
2-Bromo-4-methoxyphenyl ethan-1-ol has been used extensively in scientific research due to its wide range of applications. It has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents, antiviral agents, and anticonvulsants. It has also been used in the synthesis of organic materials, such as polymers, dyes, and pigments. Additionally, it has been used as a reagent in the synthesis of pharmaceuticals, such as antihypertensives and antihistamines.
Mecanismo De Acción
2-Bromo-4-methoxyphenyl ethan-1-ol acts as an electrophile in organic reactions, meaning that it is attracted to electrons. When the compound reacts with an electron-rich substrate, it forms a covalent bond with the substrate, resulting in the formation of a new compound. This process is known as nucleophilic substitution.
Biochemical and Physiological Effects
2-Bromo-4-methoxyphenyl ethan-1-ol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, it has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-4-methoxyphenyl ethan-1-ol is a useful reagent for organic synthesis due to its wide range of applications. It is relatively easy to synthesize and is relatively stable in organic solvents. However, it is not suitable for use in aqueous solutions, as it is not soluble in water. Additionally, it is not suitable for use in high temperatures, as it can decompose at temperatures above 100 degrees Celsius.
Direcciones Futuras
The future of 2-Bromo-4-methoxyphenyl ethan-1-ol is promising, as it has a wide range of potential applications. In the field of medicinal chemistry, it may be used in the synthesis of new drugs with improved efficacy and fewer side effects. In the field of biochemistry, it may be used to develop new enzymes and metabolic pathways. Additionally, it may be used in the synthesis of new materials, such as polymers, dyes, and pigments. Finally, it may be used in the synthesis of new compounds with improved antioxidant properties.
Métodos De Síntesis
2-Bromo-4-methoxyphenyl ethan-1-ol can be synthesized from 2-bromo-4-methoxyphenol and ethanol using a Williamson ether synthesis reaction. In this reaction, the bromine atom in the phenol is replaced by the oxygen atom of the ethanol, forming the ether. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures ranging from 50 to 100 degrees Celsius.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-4-methoxyphenyl)ethan-1-ol involves the conversion of 3-bromo-4-methoxybenzaldehyde to 2-(3-bromo-4-methoxyphenyl)ethanol through a Grignard reaction followed by reduction.", "Starting Materials": [ "3-bromo-4-methoxybenzaldehyde", "magnesium", "ethyl ether", "ethylmagnesium bromide", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Preparation of Grignard reagent", "Add magnesium turnings to a mixture of 3-bromo-4-methoxybenzaldehyde and ethyl ether in a round-bottom flask.", "Heat the mixture under reflux until the magnesium turnings dissolve completely.", "Cool the mixture to room temperature and add ethylmagnesium bromide dropwise with stirring.", "Allow the reaction mixture to stir for 1 hour at room temperature.", "Step 2: Reduction of Grignard reagent", "Add a solution of sodium borohydride in methanol dropwise to the reaction mixture with stirring.", "Allow the reaction mixture to stir for 2 hours at room temperature.", "Step 3: Workup", "Quench the reaction mixture with water and extract the organic layer with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain 2-(3-bromo-4-methoxyphenyl)ethanol as a colorless oil." ] } | |
Número CAS |
181115-01-5 |
Nombre del producto |
2-(3-bromo-4-methoxyphenyl)ethan-1-ol |
Fórmula molecular |
C9H11BrO2 |
Peso molecular |
231.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



